

# A Comparative Guide to 2-Anilinonicotinic Acid and Anthranilic Acid in Drug Design

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Anilinonicotinic acid

Cat. No.: B092585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

In the landscape of medicinal chemistry, the structural motifs of **2-anilinonicotinic acid** and anthranilic acid serve as foundational scaffolds for a multitude of pharmacologically active agents. This guide provides a comprehensive comparison of these two key molecules, delving into their physicochemical properties, pharmacological activities, and toxicological profiles. By presenting experimental data, detailed laboratory protocols, and visual representations of their mechanisms of action, this document aims to equip researchers with the critical information necessary for informed decision-making in drug design and development. While both molecules are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), their distinct structural features give rise to nuanced differences in their biological activities and therapeutic applications.

## Physicochemical Properties: A Comparative Overview

The structural distinction between **2-anilinonicotinic acid** and anthranilic acid—the substitution of a phenyl group on the amino nitrogen in the former—underpins the differences in their physicochemical characteristics. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

| Property          | 2-Anilinonicotinic Acid                                       | Anthranilic Acid                              |
|-------------------|---------------------------------------------------------------|-----------------------------------------------|
| Molecular Formula | C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> | C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> |
| Molecular Weight  | 226.23 g/mol                                                  | 137.14 g/mol                                  |
| Appearance        | White to off-white crystalline powder                         | White to pale-yellow crystalline powder[1]    |
| Melting Point     | ~204-208 °C                                                   | 146-148 °C[1]                                 |
| Water Solubility  | Sparingly soluble                                             | Slightly soluble (0.572 g/100 mL at 25 °C)    |
| LogP (calculated) | ~3.1                                                          | ~1.21                                         |
| pKa               | Carboxylic acid: ~4-5; Amine: ~1-2                            | Carboxylic acid: ~4.95; Amine: ~2.05          |

Note: Some properties for **2-anilinonicotinic acid** are estimated based on its structure and data from similar compounds, as direct experimental values are not consistently available in the literature.

## Pharmacological Activities: Beyond Anti-Inflammatory Action

Both **2-anilinonicotinic acid** and anthranilic acid are renowned as precursors to potent anti-inflammatory drugs. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, their derivatives exhibit a broader spectrum of biological activities.

## Anti-Inflammatory and Analgesic Activity (COX Inhibition)

Derivatives of **2-anilinonicotinic acid**, collectively known as fenamates (e.g., mefenamic acid, niflumic acid), are established non-selective inhibitors of both COX-1 and COX-2. Anthranilic acid derivatives also exhibit significant anti-inflammatory and analgesic properties through COX inhibition.

| Compound/Derivative                                   | Target | IC <sub>50</sub> (μM)           | Selectivity Index (COX-1/COX-2) |
|-------------------------------------------------------|--------|---------------------------------|---------------------------------|
| Mefenamic Acid (a 2-anilinonicotinic acid derivative) | COX-1  | 21.2                            | 2.9[2][3]                       |
| COX-2                                                 |        | 7.3                             |                                 |
| Niflumic Acid (a 2-anilinonicotinic acid derivative)  | COX-1  | Data not consistently available | Data not consistently available |
| COX-2                                                 |        | Data not consistently available |                                 |
| Anthranilic Acid Derivative (JS-4)                    | COX-1  | 59                              | 13.7[2][3]                      |
| COX-2                                                 |        | 4.3                             |                                 |
| Anthranilic Acid Derivative (JS-3)                    | COX-1  | 45                              | 5.56[2][3]                      |
| COX-2                                                 |        | 8.1                             |                                 |

Note: IC<sub>50</sub> values can vary depending on the experimental conditions. The data presented is for comparative purposes.

## Anticancer Activity

Derivatives of both parent molecules have demonstrated promising cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and modulation of key signaling pathways implicated in cancer progression.

| Compound/Derivative           | Cell Line                  | IC <sub>50</sub> (µM)  |
|-------------------------------|----------------------------|------------------------|
| Anthranilic Acid              | HepG2 (Liver Cancer)       | >200 (in some studies) |
| MCF-7 (Breast Cancer)         |                            | >100 (in some studies) |
| N,N-dimethyl-anthranilic acid | MDA-MB-231 (Breast Cancer) | 90.28[2]               |

Note: Cytotoxicity data for the parent **2-anilinonicotinic acid** is not readily available. The data for anthranilic acid can vary significantly based on the specific derivative and cell line tested.

## Toxicological Profile

The toxicological profiles of these compounds are crucial for their therapeutic potential. While anthranilic acid itself has low toxicity, some of its derivatives and metabolites have been studied for potential carcinogenicity. The fenamates, derived from **2-anilinonicotinic acid**, are known for their potential gastrointestinal and renal side effects, which are common to many NSAIDs.

| Aspect                   | 2-Anilinonicotinic Acid<br>(and its derivatives)           | Anthranilic Acid                                                               |
|--------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------|
| Acute Toxicity           | LD <sub>50</sub> (oral, rat) for Mefenamic Acid: 630 mg/kg | LD <sub>50</sub> (oral, rat): 4549 - 5410 mg/kg                                |
| Gastrointestinal Effects | Common with fenamates (ulceration, bleeding)               | Generally low, but derivatives can cause irritation.                           |
| Renal Effects            | Can induce renal toxicity with long-term use.              | Low risk with the parent compound.                                             |
| Carcinogenicity          | No definitive evidence for the parent compound.            | Some hydroxylated metabolites have been investigated as potential carcinogens. |

## Signaling Pathways and Mechanisms of Action

The primary mechanism of anti-inflammatory action for both scaffolds is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid to

prostaglandins. However, derivatives, particularly the fenamates, have been shown to modulate other signaling pathways, contributing to their broader pharmacological effects.



[Click to download full resolution via product page](#)

**Figure 1:** Inhibition of the Cyclooxygenase (COX) Pathway.

Beyond COX inhibition, fenamates have been reported to modulate various ion channels, including chloride and potassium channels, and interact with other signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. These off-target effects may contribute to both their therapeutic efficacy and adverse effect profiles.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- To cite this document: BenchChem. [A Comparative Guide to 2-Anilinonicotinic Acid and Anthranilic Acid in Drug Design]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092585#2-anilinonicotinic-acid-vs-anthranilic-acid-in-drug-design>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)